molecular formula C10H13ClN4OS B14578760 Pyrazinecarbothioamide, 6-chloro-N-(4-morpholinylmethyl)- CAS No. 61689-58-5

Pyrazinecarbothioamide, 6-chloro-N-(4-morpholinylmethyl)-

Cat. No.: B14578760
CAS No.: 61689-58-5
M. Wt: 272.76 g/mol
InChI Key: SGFKFUALMUGSEE-UHFFFAOYSA-N
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Description

Pyrazinecarbothioamide, 6-chloro-N-(4-morpholinylmethyl)- is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a pyrazine ring substituted with a chloro group and a morpholinylmethyl group. It has garnered attention for its potential use in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazinecarbothioamide, 6-chloro-N-(4-morpholinylmethyl)- typically involves multiple steps, starting with the preparation of the pyrazine ring. One common method involves the reaction of 6-chloropyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-morpholinylmethylamine to yield the desired compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Pyrazinecarbothioamide, 6-chloro-N-(4-morpholinylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them useful for specific applications .

Scientific Research Applications

Pyrazinecarbothioamide, 6-chloro-N-(4-morpholinylmethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrazinecarbothioamide, 6-chloro-N-(4-morpholinylmethyl)- involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit key enzymes or disrupt cellular processes, leading to its observed effects. For example, its antimicrobial activity could be attributed to the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazinecarbothioamide, 6-chloro-N-(4-morpholinylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholinylmethyl group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

61689-58-5

Molecular Formula

C10H13ClN4OS

Molecular Weight

272.76 g/mol

IUPAC Name

6-chloro-N-(morpholin-4-ylmethyl)pyrazine-2-carbothioamide

InChI

InChI=1S/C10H13ClN4OS/c11-9-6-12-5-8(14-9)10(17)13-7-15-1-3-16-4-2-15/h5-6H,1-4,7H2,(H,13,17)

InChI Key

SGFKFUALMUGSEE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CNC(=S)C2=CN=CC(=N2)Cl

Origin of Product

United States

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